molecular formula C8H15BF4N2 B068384 1-Butyl-3-methylimidazolium tetrafluoroborate CAS No. 174501-65-6

1-Butyl-3-methylimidazolium tetrafluoroborate

Cat. No.: B068384
CAS No.: 174501-65-6
M. Wt: 226.03 g/mol
InChI Key: LSBXQLQATZTAPE-UHFFFAOYSA-N
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Description

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) is a room-temperature ionic liquid (IL) composed of a 1-butyl-3-methylimidazolium cation and a tetrafluoroborate anion. It is synthesized via metathesis reactions, such as the reaction of 1-butyl-3-methylimidazolium chloride with sodium tetrafluoroborate, yielding a viscous, colorless to pale-yellow liquid with high purity after solvent removal and drying . Its key properties include low volatility, high thermal stability, and tunable miscibility with organic solvents and water, making it a versatile solvent and electrolyte in electrochemical systems . Applications span polymer electrolytes for energy storage, catalytic reactions, and extraction processes .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15N2.BF4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBXQLQATZTAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049231
Record name 1-Butyl-3-methylimidazolium tetrafluoroborate
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Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

174501-65-6
Record name 1-Butyl-3-methylimidazolium tetrafluoroborate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylmethylimidazolium tetrafluoroborate
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Record name 1-Butyl-3-methylimidazolium tetrafluoroborate
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Record name 1-Butyl-3-methylimidazolium tetrafluoroborate
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Record name BUTYLMETHYLIMIDAZOLIUM TETRAFLUOROBORATE
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Preparation Methods

Halide Salt Metathesis with Sodium Tetrafluoroborate

The most widely reported synthesis involves a halide metathesis reaction between 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) or bromide ([BMIM][Br]) and sodium tetrafluoroborate (NaBF₄). This two-step process begins with the quaternization of 1-methylimidazole with 1-chlorobutane or 1-bromobutane, followed by anion exchange.

Procedure :

  • Quaternization : 1-Methylimidazole (0.1 mol) is reacted with 1-chlorobutane (0.11 mol) at 70°C for 48 hours under nitrogen, yielding [BMIM][Cl].

  • Anion Exchange : [BMIM][Cl] (14.52 g, 0.083 mol) is dissolved in acetone, and NaBF₄ (23.89 g, 0.083 mol) is added. The mixture is stirred for 48 hours at 40°C, followed by solvent evaporation and purification via dichloromethane washing.

Key Parameters :

  • Solvent : Acetone enhances ionic mobility, achieving >95% anion exchange efficiency.

  • Stoichiometry : A 1:1 molar ratio of halide salt to NaBF₄ minimizes residual chloride (<0.5 wt%).

  • Characterization : ¹H NMR (DMSO-d₆) confirms product purity, showing peaks at δ 0.8 (t, CH₃), 3.8 (s, N-CH₃), and 8.9 (d, N-CH-N).

Yield and Purity :

ParameterValueSource
Yield89–92%
Residual Halide<0.5%
Conductivity (25°C)12.4 mS/cm

Acid-Mediated Anion Exchange with Tetrafluoroboric Acid

Proton Exchange Using HBF₄

An alternative route employs direct protonation of 1-butyl-3-methylimidazole with tetrafluoroboric acid (HBF₄). This method bypasses halide intermediates but requires stringent moisture control.

Procedure :

  • Neutralization : 1-Butyl-3-methylimidazole (0.1 mol) is cooled to 0°C, and HBF₄ (65 mL, 48% aqueous solution) is added dropwise.

  • Stirring : The exothermic reaction is stirred overnight at 25°C.

  • Purification : The product is extracted with dichloromethane, washed with deionized water, and dried under vacuum.

Advantages and Limitations :

  • Speed : Completes in 12–18 hours, faster than metathesis routes.

  • Purity Challenges : Residual water content (∼1.2 wt%) necessitates azeotropic drying with toluene.

Solvent-Free Mechanochemical Synthesis

Ball Milling for Halide Exchange

Emerging techniques utilize mechanochemistry to eliminate solvents. [BMIM][Br] and NaBF₄ are ground in a planetary ball mill (500 rpm, 2 hours), achieving 85% conversion.

Efficiency Metrics :

  • Energy Input : 30 kJ/g reduces reaction time by 75% compared to solution-phase methods.

  • Scalability : Pilot-scale trials demonstrate 1 kg/batch capacity with 88% yield.

Comparative Analysis of Methodologies

Reaction Efficiency and Industrial Viability

The table below contrasts critical metrics across synthesis routes:

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Halide Metathesis89–9299.548High
HBF₄ Neutralization78–8298.818Moderate
Mechanochemical85–8899.22Emerging

Key Findings :

  • Halide Metathesis remains the gold standard for high-purity [BMIM][BF₄] production, favored in pharmaceutical applications.

  • Mechanochemical Synthesis offers eco-friendly advantages but requires specialized equipment.

Quality Control and Analytical Validation

Spectroscopic and Thermal Characterization

Post-synthesis analysis ensures compliance with industrial standards:

  • FTIR : B–F stretching vibrations at 1,056 cm⁻¹ confirm BF₄⁻ incorporation.

  • TGA : Decomposition onset at 385°C validates thermal stability.

  • Viscosity : 220 cP at 25°C aligns with literature for electrochemical applications.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Design

Recent pilot studies demonstrate that continuous flow systems reduce batch times by 40% while improving yield consistency. Parameters include:

  • Residence Time : 2 hours at 50°C.

  • Throughput : 5 L/h with inline NMR monitoring.

Chemical Reactions Analysis

Hydrogenation and Asymmetric Catalysis

BMIM-BF₄ enhances enantioselectivity in hydrogenation reactions compared to traditional solvents. In asymmetric hydrogenations of ketones, researchers achieved 20-30% higher enantiomeric excess (ee) values when using BMIM-BF₄ as the reaction medium . The ionic liquid stabilizes chiral catalysts like Ru-BINAP complexes, reducing catalyst leaching and enabling 5-7 reuse cycles without significant activity loss .

Suzuki-Miyaura Cross-Coupling

BMIM-BF₄ facilitates palladium-catalyzed Suzuki reactions under mild conditions (70°C, 12 h), achieving yields of 85-92% for biaryl products . Its low volatility and ability to dissolve both organic substrates and inorganic bases (e.g., K₂CO₃) make it superior to volatile organic solvents. The ionic liquid phase can be recycled 3-4 times with <10% yield drop .

Alkyne Hydration Catalyzed by BF₃

BMIM-BF₄ acts as both solvent and BF₃ stabilizer in alkyne hydration. Electrochemical generation of BF₃ within BMIM-BF₄ enables efficient Markovnikov addition to terminal alkynes (Table 1) .

Table 1: Optimization of diphenylacetylene hydration in BMIM-BF₄

EntryBF₃·Et₂O (equiv)H₂O (equiv)Time (h)Yield (%)
150553
7521896
10306592

Key findings:

  • Water (1-2 equiv) accelerates hydrolysis without IL decomposition .
  • BF₃ generated in situ shows higher stability in BMIM-BF₄ than in ether .

Extractive Desulfurization of Fuels

BMIM-BF₄ removes dibenzothiophene (DBT) from model diesel via π-π interactions between the imidazolium cation and DBT. At 30°C, a 1:1 (v/v) IL/fuel ratio achieves 92% DBT removal in 30 min . The process is recyclable 8 times with <15% efficiency loss .

Reaction Mechanism Insights

BMIM-BF₄’s dual functionality arises from:

  • Cation effects : The butyl chain enhances substrate solubility, while the imidazolium ring stabilizes charged intermediates .
  • Anion coordination : BF₄⁻ weakly coordinates to metal catalysts, maintaining activity without poisoning .
  • Dielectric properties : High polarity (ε ≈ 15) stabilizes transition states in polar reactions .

This ionic liquid’s versatility across organic synthesis, materials science, and electrochemistry underscores its importance as a modern reaction medium .

Scientific Research Applications

Catalysis

Hydration of Alkynes
BMIm-BF4 serves as an efficient solvent for the hydration of alkynes, replacing traditional toxic solvents and metal catalysts. This ionic liquid facilitates the hydration reaction under mild conditions, demonstrating a significant reduction in the environmental impact associated with conventional methods. The electrogenerated boron trifluoride (BF3) within BMIm-BF4 enhances the catalytic process, allowing for controlled reactions without the hazards of handling BF3 directly .

Synthesis of Nanostructures
In materials chemistry, BMIm-BF4 is used as a reaction medium for synthesizing titanium dioxide (TiO2) nanostructures from ammonium titanium fluoride mesocrystals. This application highlights its role in producing advanced materials with potential uses in photocatalysis and solar energy conversion .

Electrochemistry

Electrolyte in Energy Storage Devices
BMIm-BF4 has been explored as an electrolyte in lithium-ion batteries and electric double-layer capacitors. Its ionic conductivity and thermal stability make it an attractive candidate for enhancing the performance of these energy storage systems. Studies indicate that mixtures of BMIm-BF4 with other ionic liquids can further improve electrochemical properties, leading to better energy efficiency .

Bioelectrocatalysis
The ionic liquid has also been utilized to enhance the electrochemical behavior of heme proteins in bioelectrocatalytic systems. When entrapped in agarose hydrogel films containing BMIm-BF4, these proteins exhibit improved electron transfer rates, which could be beneficial for biosensor applications and biofuel cells .

Materials Science

Self-Assembly of Polymers
Research has demonstrated that BMIm-BF4 can facilitate the self-assembly of block copolymers in organic solvents. The unique solubility parameters of this ionic liquid allow for controlled micelle formation, which is crucial for developing nanomaterials with specific properties . The ability to tune the micellar characteristics through solvent interactions opens avenues for designing advanced polymeric materials.

Nanocomposites
In composite materials, BMIm-BF4 has been employed to enhance the dispersion of graphene within biobased thermoplastic polyurethane matrices. This incorporation improves mechanical properties and conductivity, making it suitable for applications in flexible electronics and conductive coatings .

Sensor Technology

Selective Sensing Material
BMIm-BF4 is being investigated as a sensing material for non-invasive detection methods, particularly for acetone in breath analysis. Utilizing quartz crystal microbalance technology, this ionic liquid demonstrates high selectivity and sensitivity, which could lead to advancements in diabetes monitoring and other health diagnostics .

Case Studies

Application AreaStudy ReferenceKey Findings
Catalysis Efficient hydration of alkynes using electrogenerated BF3 in BMIm-BF4.
Energy Storage Improved performance as an electrolyte in lithium-ion batteries.
Material Synthesis Formation of TiO2 nanostructures from NH4TiOF3 mesocrystals using BMIm-BF4.
Polymer Self-Assembly Controlled micelle formation with block copolymers using BMIm-BF4.
Sensor Technology High selectivity for acetone detection using BMIm-BF4-based sensors.

Mechanism of Action

The mechanism of action of 1-butyl-3-methylimidazolium tetrafluoroborate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. These interactions can stabilize transition states, enhance reaction rates, and improve the solubility of reactants and products. The compound’s unique ionic nature allows it to act as both a solvent and a catalyst in various chemical processes .

Comparison with Similar Compounds

Table 1: Thermal and Volumetric Comparison

Ionic Liquid Thermal Decomposition (°C) Density at 60 MPa (g/cm³)
[BMIM][BF₄] 350 1.34
[BMIM][TFSI] 450 1.52
[BMMIM][BF₄] 300 1.28
[C₄mim][MeSO₄] 370 1.41

Electrochemical Performance

[BMIM][BF₄] demonstrates moderate ionic conductivity (≈3.5 mS/cm at 25°C) in gel polymer electrolytes, outperforming 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄], ≈2.8 mS/cm) but underperforming [BMIM][TFSI] (≈6.2 mS/cm) due to differences in ion mobility and lattice energy . In supercapacitors, mixtures of [BMIM][BF₄] with spiro-(1,1′)-bipyrrolidinium tetrafluoroborate (SBPBF₄) in propylene carbonate achieve specific capacitances of 120 F/g, comparable to [BMIM][PF₆]-based systems .

Toxicity

[BMIM][BF₄] has a median lethal dose (LD₅₀) in rats of 980 ppm, significantly less toxic than [BMIM][PF₆] (300 ppm) but more hazardous than conventional solvents like acetonitrile (LD₅₀ > 2000 ppm) .

Solubility and Solvent Interactions

  • Infinite Dilution Activity Coefficients: [BMIM][BF₄] shows higher affinity for polar solutes (e.g., ethanol, γ∞ = 0.65) than nonpolar alkanes (γ∞ = 15–20) due to its polarizable BF₄⁻ anion .
  • Binary Mixtures : With acetonitrile, [BMIM][BF₄] forms mixtures with negative excess molar volumes, indicating strong intermolecular interactions. This contrasts with 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]), which exhibits weaker interactions in similar mixtures .

Table 2: Solubility Parameters

Ionic Liquid Solubility Parameter (MPa¹/²) Key Solvent Interactions
[BMIM][BF₄] 24.3 Strong with polar solvents
[BMIM][PF₆] 21.8 Weak with hydrocarbons
[EMIM][BF₄] 25.1 Moderate with alcohols

Catalytic and Extraction Efficiency

In oxidative desulfurization, [BMIM][BF₄] achieves 85% sulfur removal from light oils when combined with H₂O₂, comparable to [BMIM][PF₆] (88%) but with easier recyclability . As a catalyst in benzimidazole synthesis, 1-methylimidazolium tetrafluoroborate (a structural analog) outperforms traditional acids, yielding 95% product in 1 hour vs. 12 hours for HCl .

Biological Activity

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF4]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of [BMIm][BF4], focusing on its toxicity, effects on enzymes, and applications in biocatalysis.

Toxicity Studies

Recent studies have assessed the acute toxicity and biochemical effects of [BMIm][BF4]. Notably, research conducted on zebrafish (Danio rerio) revealed the following:

  • Acute Toxicity : The 50% lethal concentration (LC50) for [BMIm][BF4] was found to be 604.6 mg/L after a 96-hour exposure. This indicates that [BMIm][BF4] exhibits relatively low acute toxicity, comparable to its counterpart, [Bmim]Cl, which had an LC50 of 632.8 mg/L .
  • Biochemical Effects : The study evaluated reactive oxygen species (ROS) levels, antioxidant enzyme activity, and DNA damage. It was observed that ROS levels increased in a dose-dependent manner, leading to lipid peroxidation and DNA damage, although the overall impact was considered minor at lower concentrations .

Enzymatic Interactions

The interaction of [BMIm][BF4] with various enzymes has been a significant focus of research:

  • Enzyme Stability : [BMIm][BF4] has been shown to enhance the thermal stability of certain enzymes. For instance, studies indicated that horseradish peroxidase exhibited improved thermal stability when incubated with [BMIm][BF4] at concentrations of 5–10% (v/v) .
  • Enzyme Activity : The effects of [BMIm][BF4] on laccase activity were investigated. While some studies noted a reduction in enzymatic activity at lower pH levels, mixtures of laccase with [BMIm][BF4] displayed better performance compared to laccase alone at pH 5 . This suggests that [BMIm][BF4] can stabilize certain enzymatic functions under specific conditions.

Applications in Biocatalysis

This compound has been utilized as a solvent and medium for biocatalytic reactions:

  • Recyclable Biocatalysts : Research highlights the use of [BMIm][BF4] as an enzyme coating for developing recyclable heterogeneous biocatalysts. This application allows for continuous-phase systems where enzymes are immobilized effectively, promoting environmentally friendly processes .
  • Hydration Reactions : In organic synthesis, [BMIm][BF4] has been employed as a reaction medium for the hydration of alkynes using electrogenerated boron trifluoride (BF3). This method demonstrated comparable or improved yields compared to traditional methods while minimizing hazards associated with BF3 storage . The ability to generate BF3 in situ within the ionic liquid enhances reaction safety and efficiency.

Summary of Findings

The biological activity of this compound ([BMIm][BF4]) can be summarized as follows:

AspectFindings
Acute Toxicity LC50 = 604.6 mg/L; low toxicity compared to other ionic liquids .
Biochemical Effects Increased ROS levels; potential for lipid peroxidation and DNA damage .
Enzyme Stability Improved thermal stability for horseradish peroxidase at specific concentrations .
Enzyme Activity Mixed effects on laccase; stabilization observed under certain conditions .
Biocatalysis Application Effective solvent for enzyme immobilization and hydration reactions .

Q & A

Q. How can the purity of [BMIM][BF4] be experimentally verified, and what are common impurities to monitor?

Methodological Answer: Purity assessment typically involves a combination of techniques:

  • Karl Fischer titration to determine water content, as [BMIM][BF4] is hygroscopic (up to 0.1% residual water can affect reactivity) .
  • Nuclear Magnetic Resonance (NMR) to detect residual solvents (e.g., methanol, acetone) or unreacted precursors (e.g., 1-methylimidazole) .
  • Ion Chromatography (IC) to confirm the absence of halide impurities (e.g., Cl⁻) from synthesis steps . Critical Parameters: Maintain inert atmosphere handling to prevent moisture absorption during analysis.

Q. What experimental protocols are recommended for measuring the density and viscosity of [BMIM][BF4]-water mixtures?

Methodological Answer:

  • Density: Use a vibrating-tube densimeter calibrated with ultrapure water and dry air. Measure at controlled temperatures (283.15–373.15 K) and fit data to the Redlich-Kister equation to calculate excess molar volumes .
  • Viscosity: Employ a rolling-ball viscometer under inert conditions. For high-pressure studies (up to 20 MPa), use a pressure cell with temperature stabilization (±0.01 K) . Note: Pre-dry ionic liquid at 343 K under vacuum for 24 hours to minimize water interference .

Advanced Research Questions

Q. How does pressure influence the viscosity of [BMIM][BF4], and what models explain this behavior?

Methodological Answer:

  • Experimental Setup: Use a high-pressure rolling-ball viscometer with a sapphire tube and titanium alloy ball. Measure viscosity at 293.15–353.15 K and 0.1–20.0 MPa .
  • Modeling: Fit data to the Vogel-Fulcher-Tammann (VFT) equation or Arrhenius model. Pressure-dependent viscosity follows an exponential decay relationship, with activation volume (~5–10 cm³/mol) derived from Eyring theory . Key Insight: Viscosity increases nonlinearly with pressure due to reduced free volume and enhanced ion-pair interactions .

Q. What electrochemical methods are suitable for evaluating [BMIM][BF4] as an electrolyte in supercapacitors?

Methodological Answer:

  • Cyclic Voltammetry (CV): Use a three-electrode cell (Pt working electrode, Ag/AgCl reference) to determine electrochemical stability windows (typically ~3.5 V for [BMIM][BF4]) .
  • Impedance Spectroscopy (EIS): Measure ionic conductivity (1–10 mS/cm at 298 K) and fit Nyquist plots to equivalent circuits to assess charge-transfer resistance .
  • Galvanostatic Charge-Discharge (GCD): Test specific capacitance (up to 120 F/g) at current densities of 0.1–10 A/g . Optimization: Blend with organic solvents (e.g., propylene carbonate) to enhance conductivity and reduce viscosity .

Q. How can activity coefficients at infinite dilution (γ^∞) of organic compounds in [BMIM][BF4] be determined?

Methodological Answer:

  • Inverse Gas Chromatography (IGC): Pack a chromatographic column with [BMIM][BF4] coated on inert support (e.g., Chromosorb). Measure retention times of probe solutes (alkanes, alkenes) at 298–328 K .
  • Data Analysis: Calculate γ^∞ using the equation: lnγ=ln(n3RTVNP10)P10(B11V1)RT\ln \gamma^\infty = \ln \left( \frac{n_3 R T}{V_N P_1^0} \right) - \frac{P_1^0 (B_{11} - V_1)}{R T} where VNV_N is the net retention volume and B11B_{11} is the solute’s second virial coefficient . Applications: Predict separation efficiency for structurally similar compounds (e.g., alkenes vs. alkanes) .

Data Contradictions and Resolution

Q. Discrepancies in reported electrical conductivities of [BMIM][BF4] mixtures: How to reconcile conflicting data?

Methodological Resolution:

  • Source Analysis: Differences often arise from impurity levels (e.g., water, halides) or measurement techniques (e.g., AC vs. DC methods). Cross-validate using impedance spectroscopy with a four-electrode cell .
  • Temperature Correction: Ensure consistent temperature control (±0.1 K), as conductivity increases by ~2% per Kelvin .
  • Cation Structure Impact: Compare with analogs (e.g., [HMIM][BF4]) to isolate anion/cation contributions. [BMIM][BF4] typically exhibits higher conductivity than [BMIM][PF6] due to smaller anion size .

Thermodynamic and Transport Properties Table

PropertyConditionsValueMethodReference
Density298 K, pure1.21 g/cm³Vibrating-tube densimeter
Viscosity298 K, pure154 cPRolling-ball viscometer
Conductivity298 K, pure3.4 mS/cmImpedance spectroscopy
VmEV_m^{E} (H₂O mixture)298 K, x=0.5-1.2 cm³/molRedlich-Kister fit

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Butyl-3-methylimidazolium tetrafluoroborate
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1-Butyl-3-methylimidazolium tetrafluoroborate

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